

Application Note: Quantification of **cis-Vitisin B** using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: *cis-Vitisin B*

Cat. No.: B15498792

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of **cis-Vitisin B** in various matrices, including wine and plant extracts. The protocol provides comprehensive steps for sample preparation, chromatographic separation, and data analysis. Method validation parameters are presented to ensure reliability and reproducibility.

Introduction

Vitisin B, a pyranoanthocyanin found in red wines and certain plants, exists as both *cis* and *trans* isomers.^{[1][2]} These compounds are of significant interest due to their contribution to the color stability of aged wines and their potential biological activities.^[3] Accurate quantification of the specific isomers is crucial for quality control in the food and beverage industry and for pharmacological research. This document outlines a validated HPLC-DAD method for the selective quantification of **cis-Vitisin B**.

Experimental Protocol

Materials and Reagents

- **cis-Vitisin B** reference standard (>95% purity)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[4]

Chromatographic Conditions

The following table summarizes the optimized HPLC-DAD conditions for the analysis of **cis-Vitisin B**.

Parameter	Value
Column	Reversed-phase C18 (e.g., Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm)[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	5-50% B over 50 minutes, then a wash and re-equilibration step.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
DAD Wavelength	Monitoring at 280 nm for quantification and 324 nm for confirmation. Full spectra (200-600 nm) should be recorded for peak purity analysis.

Standard Preparation

- **Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **cis-Vitisin B** reference standard and dissolve it in 10 mL of methanol. Store at -20°C in the dark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

- **Wine Samples:** For clear wine samples, direct injection after filtration through a 0.45 µm syringe filter is often sufficient. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
- **Plant Extracts:** Macerate the plant material and extract with a suitable solvent (e.g., methanol/water mixture). Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

The described HPLC-DAD method should be validated to ensure reliable and accurate results. The following table presents typical performance characteristics for the analysis of similar phenolic compounds.

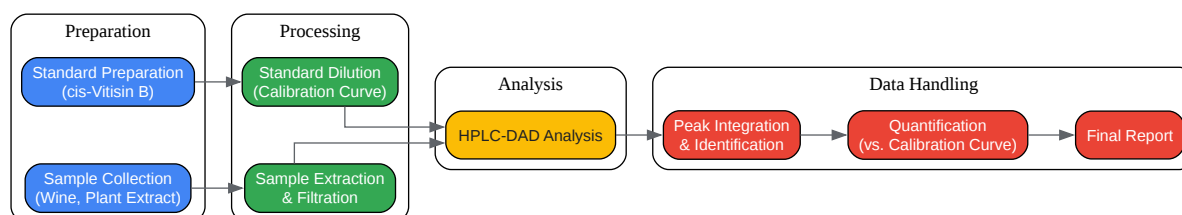
Validation Parameter	Typical Value
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.020 - 0.060 µg/mL
Limit of Quantification (LOQ)	0.060 - 0.20 µg/mL
Precision (RSD%)	< 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %)	95 - 105%

Quantification

Quantification of **cis-Vitisin B** in samples is achieved by comparing the peak area in the sample chromatogram to a calibration curve generated from the working standard solutions.

Experimental Workflow and Diagrams

The overall workflow for the quantification of **cis-Vitisin B** is depicted in the following diagram.



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Caption: Experimental workflow for **cis-Vitisin B** quantification.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantification of **cis-Vitisin B**. The sample preparation is straightforward, and the chromatographic conditions are optimized to ensure good separation from other matrix components. This method can be readily implemented in quality control and research laboratories for the analysis of **cis-Vitisin B** in various samples.

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References

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